Richenoic acid

描述

Synthesis Analysis

Phenolic compounds, akin to what might be related to "Richenoic acid", can be synthesized through catalytic reactions such as the decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acids, catalyzed by palladium complexes. This process demonstrates the role of highly electron-donating complexes in enhancing the efficiency of phenolic compound synthesis (Núñez Magro et al., 2009).

Molecular Structure Analysis

Phenolic acids' structure largely contributes to their reactivity and properties. For instance, the presence of hydroxyl groups significantly influences their molecular structure and subsequently their antioxidant properties. Structural modifications, such as the conjugation with chitooligosaccharides, can enhance their antioxidant activities, as demonstrated by the preparation of phenolic acid conjugated chitooligosaccharides (Eom et al., 2012).

Chemical Reactions and Properties

Phenolic acids undergo various chemical reactions, contributing to their diverse functionalities. For example, the Sc(OTf)3 catalyzed [4 + 2]-annulation reaction between electron-rich phenols and donor-acceptor cyclopropanes enables the synthesis of polysubstituted dihydronaphthols, demonstrating the versatile chemical reactivity of phenolic compounds (Luo et al., 2017).

Physical Properties Analysis

Phenolic acids' physical properties, such as solubility and thermal stability, are crucial for their application in various fields. The analysis of phenolic acids in foods highlights advanced methodologies for their identification and quantification, underlining the significance of their physical properties (Robbins, 2003).

科学研究应用

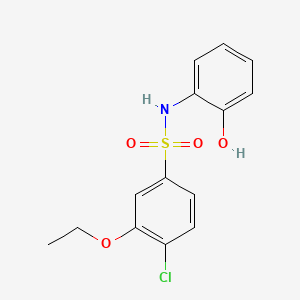

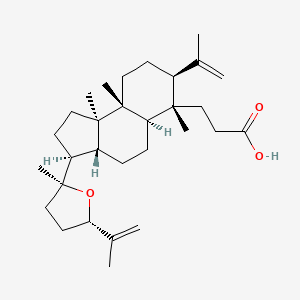

Identification and Structure : Richenoic acid was identified as a new dammarane-type triterpenoid, along with other compounds like methyl richenoate, richenone, and richenol, from the fruits of Dysoxylum richii. The structures of these compounds were established through chemical interconversions and spectral analysis (Aalbersberg & Singh, 1991).

Bioaccessibility Enhancement : A study on the bioaccessibility of phenolic acids in breads made from processed bran fractions highlighted the importance of processing methods in enhancing the bioavailability of phenolic acids. This is relevant as richenoic acid, being a phenolic compound, could potentially benefit from such processing methods to improve its bioavailability (Hemery et al., 2010).

Toxicity Reduction and Utilization : In the context of reducing bio-oil toxicity and enhancing the tolerance of microalgae, a study demonstrated that activated carbon treatment can reduce the toxicity of bio-oil, which may include compounds like richenoic acid. This suggests potential applications in biofuel production (Liang et al., 2013).

Antioxidant and Therapeutic Roles : Research on chlorogenic acid, a phenolic acid like richenoic acid, indicates the wide range of potential therapeutic applications of such compounds, including antioxidant, hepatoprotective, and neuroprotective activities, among others. This suggests that richenoic acid may also possess similar beneficial properties (Naveed et al., 2018).

Pharmacological and Industrial Importance : Another study on syringic acid, which is structurally similar to richenoic acid, showed its wide range of therapeutic applications and industrial uses. This points towards the possibility of richenoic acid having similar uses in pharmaceuticals and industries (Srinivasulu et al., 2018).

属性

IUPAC Name |

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S,5S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(2)21-11-17-29(7)25(27(21,5)15-14-26(31)32)10-9-22-23(12-16-28(22,29)6)30(8)18-13-24(33-30)20(3)4/h21-25H,1,3,9-18H2,2,4-8H3,(H,31,32)/t21-,22+,23-,24-,25+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROONGBAFVTVDKQ-RQKFYXNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(=C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@H](O4)C(=C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Richenoic acid | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。